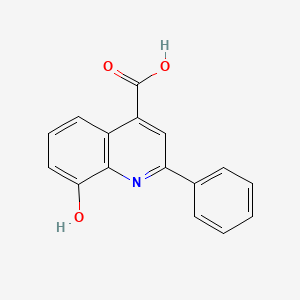
6-Chloro-4'-hydroxyflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4’-hydroxyflavone is a synthetic flavonoid derivative known for its diverse pharmacological properties. Flavonoids, including flavones, are a class of natural products with a wide range of biological activities such as antioxidant, antitumor, and antimicrobial effects
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Chloro-4’-hydroxyflavone can be synthesized using a modified Baker-Venkataraman rearrangement. The process involves treating 2-hydroxyacetophenone with 4-chlorobenzoyl chloride in the presence of potassium carbonate and pyridine in acetone/water mixture . The reaction proceeds through esterification, rearrangement, and cyclization steps to yield the desired flavone derivative.
Industrial Production Methods: Industrial production of 6-Chloro-4’-hydroxyflavone typically follows the same synthetic route but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-4’-hydroxyflavone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted flavones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex flavonoid derivatives.
Biology: Investigated for its antioxidant and antimicrobial properties.
Medicine: Potential therapeutic agent for treating diseases like cancer and inflammation due to its ability to modulate various biological pathways.
Industry: Used in the development of dyes and pigments due to its chemical stability and color properties.
Mechanism of Action
The mechanism of action of 6-Chloro-4’-hydroxyflavone involves its interaction with various molecular targets:
Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms from its hydroxyl group.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways like the MAPK/ERK pathway and inhibiting cell proliferation.
Comparison with Similar Compounds
4’-Hydroxyflavone: Lacks the chlorine atom, resulting in different biological activities.
6-Chloro-3-hydroxyflavone: Similar structure but with a hydroxyl group at the 3-position, leading to different reactivity and applications.
5-Hydroxyflavone: Lacks the chlorine atom and has a hydroxyl group at the 5-position, affecting its chemical and biological properties.
Uniqueness: 6-Chloro-4’-hydroxyflavone is unique due to the presence of both a chlorine atom and a hydroxyl group, which enhances its reactivity and broadens its range of applications compared to other flavone derivatives .
Properties
CAS No. |
3505-42-8 |
|---|---|
Molecular Formula |
C15H9ClO3 |
Molecular Weight |
272.68 g/mol |
IUPAC Name |
6-chloro-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H9ClO3/c16-10-3-6-14-12(7-10)13(18)8-15(19-14)9-1-4-11(17)5-2-9/h1-8,17H |
InChI Key |
SVMNUVYVZFGKRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-bromothiazolo[5,4-c]pyridine-7-carboxylate](/img/structure/B11851814.png)
![4-{[(Pyridin-3-yl)methyl]amino}quinazoline-6-carbaldehyde](/img/structure/B11851820.png)

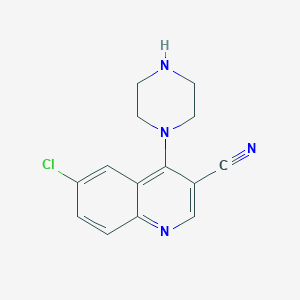
![2H-Pyran, tetrahydro-2-[[2-(1-naphthalenyl)-2-propenyl]oxy]-](/img/structure/B11851834.png)

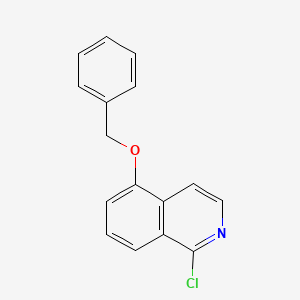
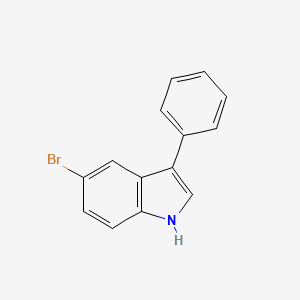
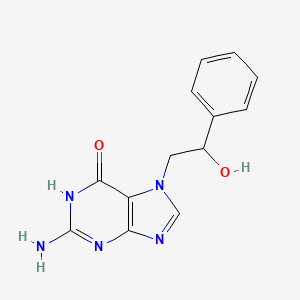
![7-Bromo-3,4,10,10a-tetrahydro-2H-pyrano[2,3-b]quinoline](/img/structure/B11851863.png)
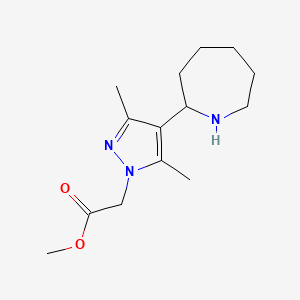
![tert-Butyl [6-(methylamino)-9H-purin-9-yl]acetate](/img/structure/B11851878.png)
